molecular formula C32H62O2 B1616087 Myristyl oleate CAS No. 22393-85-7

Myristyl oleate

Cat. No.: B1616087
CAS No.: 22393-85-7
M. Wt: 478.8 g/mol
InChI Key: DHZWALZKPWZSMA-UHFFFAOYSA-N
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Description

Myristyl oleate, also known as tetradecyl oleate, is an ester formed from myristyl alcohol and oleic acid. It is a waxy substance commonly used in cosmetics and personal care products due to its emollient properties. This compound is known for its ability to improve the texture and spreadability of formulations, making it a valuable ingredient in skincare and hair care products.

Scientific Research Applications

Myristyl oleate has a wide range of applications in scientific research and industry:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its role in lipid metabolism and its effects on cell membranes.

    Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs.

    Industry: Widely used in cosmetics and personal care products as an emollient, texture enhancer, and moisturizer. It is also used in the formulation of lubricants and plasticizers.

Preparation Methods

Synthetic Routes and Reaction Conditions: Myristyl oleate is synthesized through an esterification reaction between myristyl alcohol and oleic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the equilibrium towards ester formation.

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reactants are heated in large reactors, and the reaction is often carried out under vacuum to enhance the removal of water and improve the yield. The product is then purified through distillation or crystallization to obtain high-purity this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the double bond in the oleic acid moiety. This can lead to the formation of peroxides and other oxidation products.

    Reduction: The ester bond in this compound can be reduced to form the corresponding alcohols, myristyl alcohol, and oleyl alcohol.

    Hydrolysis: this compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield myristyl alcohol and oleic acid.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically employed.

Major Products Formed:

    Oxidation: Peroxides and other oxidation products.

    Reduction: Myristyl alcohol and oleyl alcohol.

    Hydrolysis: Myristyl alcohol and oleic acid.

Comparison with Similar Compounds

    Myristyl myristate: Another ester formed from myristyl alcohol and myristic acid, used for similar purposes in cosmetics.

    Cetyl oleate: An ester formed from cetyl alcohol and oleic acid, also used as an emollient and texture enhancer.

    Isopropyl myristate: An ester formed from isopropyl alcohol and myristic acid, commonly used in cosmetics for its emollient properties.

Uniqueness of Myristyl Oleate: this compound is unique due to its specific combination of myristyl alcohol and oleic acid, which provides a balance of emollient properties and spreadability. Its ability to improve the texture and hydration of formulations makes it a valuable ingredient in a wide range of products.

Properties

IUPAC Name

tetradecyl (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H62O2/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32(33)34-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h17-18H,3-16,19-31H2,1-2H3/b18-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZWALZKPWZSMA-ZCXUNETKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H62O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22393-85-7
Record name Tetradecyl oleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22393-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Myristyl oleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022393857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Octadecenoic acid (9Z)-, tetradecyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tetradecyl oleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.847
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name MYRISTYL OLEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OK78K2PL0J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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